molecular formula C13H17NO3S2 B284647 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B284647
M. Wt: 299.4 g/mol
InChI Key: TVKVZVRESYXNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide, also known as TTA-390, is a novel compound with potential therapeutic applications. TTA-390 belongs to the class of thiazolidinedione derivatives and has been synthesized through a multistep process.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. Furthermore, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide acts as a PPARγ agonist, which leads to the activation of PPARγ and subsequent downstream effects, including the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide induces cell cycle arrest and apoptosis by regulating the expression of cell cycle-related genes and activating pro-apoptotic pathways. In diabetes, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide improves insulin sensitivity by increasing glucose uptake and reducing hepatic glucose production. Furthermore, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for PPARγ, its stability in vitro and in vivo, and its ability to cross the blood-brain barrier. However, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide also has some limitations, including its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide research, including the development of more potent and selective PPARγ agonists, the investigation of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases, and the exploration of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide's potential as a therapeutic agent in combination with other drugs. Furthermore, the development of new formulations and delivery systems for N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide could improve its bioavailability and reduce potential toxicity.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves a multistep process that begins with the reaction of 3-bromo-1-propanol with 2-methylthiophene-3-carboxaldehyde to obtain 3-(2-methylthiophen-3-yl)propan-1-ol. This intermediate is then reacted with thionyl chloride to obtain 3-(2-methylthiophen-3-yl)propanoyl chloride. The final step involves the reaction of 3-(2-methylthiophen-3-yl)propanoyl chloride with 4-methylthiophenol and N-(4-aminophenyl)acetamide to obtain N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide.

properties

Molecular Formula

C13H17NO3S2

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C13H17NO3S2/c1-10-2-4-12(5-3-10)18-8-13(15)14-11-6-7-19(16,17)9-11/h2-5,11H,6-9H2,1H3,(H,14,15)

InChI Key

TVKVZVRESYXNRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.